molecular formula C14H11NO4 B6401804 3-Methyl-4-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261966-60-2

3-Methyl-4-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6401804
CAS RN: 1261966-60-2
M. Wt: 257.24 g/mol
InChI Key: WXEUCUCXQKNDEQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-nitrophenyl)benzoic acid, or 3-MNPBA, is a synthetic organic compound commonly used in scientific research. It is a derivative of benzoic acid and is composed of two aromatic rings connected by a single carbon-carbon bond. 3-MNPBA is a white crystalline solid that is soluble in water and ethanol, and has a melting point of about 155°C. This compound has a wide range of applications in the field of scientific research, including but not limited to synthesis, biochemical and physiological effects, and lab experiments.

Scientific Research Applications

3-MNPBA is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, such as 3-methyl-4-(3-nitrophenyl)benzamide and 3-methyl-4-(3-nitrophenyl)benzyl alcohol. It is also used as a reagent in the synthesis of other compounds, such as p-nitrophenylacetic acid and 4-nitrophenylacetic acid. In addition, 3-MNPBA is used in the synthesis of various polymers, such as poly(3-methyl-4-(3-nitrophenyl)benzoate) and poly(3-methyl-4-(3-nitrophenyl)benzoyl chloride). Furthermore, 3-MNPBA is used in the synthesis of pharmaceutical drugs, such as lansoprazole and omeprazole.

Mechanism of Action

The mechanism of action of 3-MNPBA is not yet fully understood. It is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, 3-MNPBA has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
3-MNPBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of pro-inflammatory mediators. In addition, 3-MNPBA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 3-MNPBA has been shown to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of various diseases, such as asthma and arthritis.

Advantages and Limitations for Lab Experiments

The use of 3-MNPBA in lab experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound and is easily synthesized. In addition, it is soluble in water and ethanol, making it easy to work with in the lab. Furthermore, it has a wide range of applications in scientific research. However, there are some limitations to the use of 3-MNPBA in lab experiments. For example, the reaction of 3-methylbenzoic acid and 3-nitrophenol in ethanol is relatively slow and the yield is low. Additionally, the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-MNPBA in scientific research. One potential direction is the development of new synthesis methods for the compound, which may improve the yield and reaction rate. Additionally, further research into the biochemical and physiological effects of the compound may lead to the development of new drugs for the treatment of various diseases. Furthermore, research into the mechanism of action of 3-MNPBA may lead to the development of new inhibitors of enzymes involved in the production of pro-inflammatory mediators. Finally, further research into the use of 3-MNPBA in the synthesis of polymers may lead to the development of new materials with improved properties.

Synthesis Methods

3-MNPBA is synthesized by the reaction of 3-methylbenzoic acid and 3-nitrophenol in ethanol. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of about 80°C. The reaction is generally slow and the yield is low, but can be improved by increasing the reaction temperature and using a stronger acid catalyst. The product of the reaction is then purified by recrystallization from ethanol to obtain a pure sample of 3-MNPBA.

properties

IUPAC Name

3-methyl-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(8-10)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEUCUCXQKNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690042
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261966-60-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261966-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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